2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 923193-01-5
VCID: VC4198365
InChI: InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H15Cl2NO3
Molecular Weight: 424.28

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

CAS No.: 923193-01-5

Cat. No.: VC4198365

Molecular Formula: C23H15Cl2NO3

Molecular Weight: 424.28

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide - 923193-01-5

Specification

CAS No. 923193-01-5
Molecular Formula C23H15Cl2NO3
Molecular Weight 424.28
IUPAC Name 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Standard InChI InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28)
Standard InChI Key ILJVWJLRWJTUBS-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl

Introduction

2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structural features. It consists of a benzofuran core, which is fused with a benzamide moiety and substituted with a chloro and a chlorobenzoyl group. The molecular weight of this compound is approximately 424.3 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine.

Synthesis and Chemical Reactions

The synthesis of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, including amidation reactions. The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Techniques like ultrasonic irradiation may also be employed to improve the yield and purity of the compound.

Synthetic StepDescription
Initial ReactantsBenzofuran derivatives and chlorobenzoyl chloride.
Amidation ReactionFormation of the benzamide moiety.
PurificationRecrystallization or chromatography to achieve high purity.

Biological Activities and Potential Applications

Research into benzamide derivatives suggests potential biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide likely involves binding to specific enzymes or receptors within biological systems, which could inhibit or modulate their activity.

Potential ApplicationDescription
Anticancer ActivityInteraction with enzymes or receptors involved in cancer pathways.
Anti-inflammatory ActivityModulation of inflammatory responses through enzyme inhibition.
Medicinal ChemistryExploration as a lead compound for drug development.

Comparison with Similar Compounds

Similar compounds, such as 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, exhibit structural and functional similarities but differ in their halogen substitution, which affects reactivity and biological activity.

CompoundStructural FeaturesUnique Aspects
2-Bromo-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]BenzamideBromine instead of chlorineDifferent reactivity due to bromine.
4-Chloro-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]BenzamideSimilar structure with chlorineDifferent molecular weight and reactivity.

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